molecular formula C18H19N5O2 B2859767 1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea CAS No. 2034309-69-6

1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2859767
CAS No.: 2034309-69-6
M. Wt: 337.383
InChI Key: YFEDBBSJPGOIOR-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea ( 2034536-90-6) is a synthetic urea derivative of interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C18H18ClN5O2 and a molecular weight of 371.82 g/mol, this compound features a distinctive structure combining a chloro-methoxyphenyl group and a pyridinylmethyl-pyrazole moiety . This specific architecture is characteristic of scaffolds designed for targeted drug discovery, particularly as a kinase inhibitor or modulator of protein-protein interactions . The strategic incorporation of the chloro and methoxy substituents enhances the compound's lipophilicity, which may contribute to improved membrane permeability, while the pyrazole and pyridine rings offer versatile sites for further chemical derivatization . Compounds featuring methoxyphenyl and pyrazole components, similar to this one, are actively investigated in oncology research, such as in the development of inhibitors for pathways like FLT3-ITD in acute myeloid leukemia and BCR-ABL . This makes it a versatile intermediate for the synthesis and optimization of novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-23-12-14(11-21-23)17-8-13(6-7-19-17)10-20-18(24)22-15-4-3-5-16(9-15)25-2/h3-9,11-12H,10H2,1-2H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEDBBSJPGOIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolyl-pyridinyl intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with 4-bromopyridine under basic conditions to form the pyrazolyl-pyridinyl intermediate.

    Coupling with the methoxyphenyl group: The intermediate is then coupled with 3-methoxyphenyl isocyanate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous urea derivatives:

Compound Name / ID Core Structure Modifications Molecular Weight (g/mol) Yield (%) Key Data/Notes Source
Target Compound Pyridine (C5H4N) linked to 1-methylpyrazole; 3-methoxyphenyl urea 350.38 N/A No biological data available. N/A
1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-Oxoethyl)Piperazin-1-yl)Methyl)Thiazol-2-yl)Phenyl)Urea (11l) Thiazole-phenyl core with piperazine-hydrazinyl side chain; 3-methoxyphenyl urea 496.3 85.2 ESI-MS m/z: 496.3 [M+H]⁺. Higher molecular weight due to extended side chain.
1-[(3-Methoxyphenyl)Methyl]-3-{[3-(1-Methyl-1H-Pyrazol-4-yl)-1,2,4-Oxadiazol-5-yl]Methyl}Urea Oxadiazole core replaces pyridine; 3-methoxyphenyl and 1-methylpyrazole retained. 342.35 N/A Oxadiazole may alter rigidity and hydrogen-bonding capacity vs. pyridine.
1-Ethyl-3-(3-Methyl-1-Phenyl-1H-Pyrazol-4-ylMethyl)Urea (9a) Ethyl group replaces 3-methoxyphenyl; phenyl-pyrazole core. 284.34 N/A IR: 3320 cm⁻¹ (N-H stretch); NMR confirms urea linkage. Lower polarity.
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-Oxoethyl)Piperazin-1-yl)Methyl)Thiazol-2-yl)Phenyl)Urea (11f) Chlorophenyl vs. methoxyphenyl; thiazole-piperazine core. 500.2 85.1 ESI-MS m/z: 500.2 [M+H]⁺. Chlorine increases lipophilicity.
1-(2-Methyl-6-(5-Methyl-1-(3-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Pyridin-3-yl)-3-(4-Methoxyphenyl)Urea (15a) Triazole-pyridine core; nitro group introduces strong electron-withdrawing effects. ~450 (estimated) N/A Nitro group may impact metabolic stability.

Structural and Functional Insights:

Substituent Effects: Methoxy vs. Halogen/Electron-Withdrawing Groups: The 3-methoxyphenyl group in the target compound (vs. chloro, nitro, or trifluoromethyl in others) likely enhances solubility but reduces electrophilicity compared to halogenated analogs .

Synthetic Yields :

  • Compounds with extended side chains (e.g., thiazole-piperazine derivatives in ) show yields >85%, suggesting efficient coupling reactions despite structural complexity.

Molecular Weight and Bioavailability :

  • The target compound (350.38 g/mol) falls within the "drug-like" range (typically <500 g/mol), whereas analogs with bulky side chains (e.g., 11m, MW 602.2 ) may face permeability challenges.

Spectroscopic Data :

  • IR and NMR data from confirm urea linkages (N-H stretches ~3300 cm⁻¹, carbonyl signals ~160 ppm in ¹³C NMR), which are consistent across all analogs.

Notes

Limitations: No direct biological data (e.g., IC₅₀, binding affinities) are available for the target compound. Comparisons rely on structural and physicochemical properties. Evidence gaps exist for pyridine-pyrazole-urea systems; most analogs in literature feature alternative cores (thiazole, oxadiazole) .

Key Structural Variations :

  • Pyridine vs. Pyrazole Positioning : The target compound’s pyridine-methyl-pyrazole arrangement is distinct from phenyl-pyrazole systems in or triazole-pyridine hybrids in .
  • Methoxy Group Impact : The 3-methoxy substitution may reduce cytotoxicity compared to halogenated phenyl ureas, as seen in other studies .

Future Directions :

  • Evaluate the target compound’s activity against kinases or inflammatory targets, given pyrazole’s established role in such pathways .
  • Optimize synthetic routes to improve yields (current analogs suggest ~85% is achievable ).

Biological Activity

1-(3-Methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a urea linkage that connects a methoxyphenyl group with a pyridine moiety substituted by a pyrazole ring. Its structural formula can be represented as follows:

C16H18N4O2\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar pyrazole structures have shown significant cytotoxicity against various cancer cell lines.

Key Findings:

  • IC50 Values: Compounds derived from pyrazole structures demonstrated IC50 values ranging from 26 µM to 49.85 µM against different cancer cell lines, indicating moderate to potent anticancer activity .
  • Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases .

Inhibition of Carbonic Anhydrase

The compound's potential as a carbonic anhydrase inhibitor has been explored, particularly in relation to human carbonic anhydrase II (hCA II). This enzyme plays a crucial role in physiological processes such as pH regulation and CO2 transport.

Research Insights:

  • Binding Affinity: Compounds with similar urea and pyrazole moieties have been reported to exhibit binding affinities in the nanomolar range, indicating their effectiveness as hCA inhibitors .
  • Therapeutic Implications: Inhibition of hCA can lead to therapeutic applications in conditions like glaucoma and edema.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. Some derivatives have shown moderate antibacterial and antifungal activities against standard strains such as Staphylococcus aureus and Candida albicans.

Data Summary:

CompoundMicrobial StrainMIC (µg/mL)
1-(3-Methoxyphenyl)-3-pyrazoleS. aureus250
1-(3-Methoxyphenyl)-3-pyrazoleE. coli250
1-(3-Methoxyphenyl)-3-pyrazoleC. albicans250

This data suggests that while the compound exhibits some antimicrobial activity, further structural optimization may enhance its efficacy.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Antitumor Activity: A study indicated that a related pyrazole derivative exhibited significant antitumor effects with an IC50 value of 49.85 µM against A549 lung cancer cells, demonstrating its potential for further development .
  • Inhibition Studies: Research on structurally similar compounds has shown promising results in inhibiting enzymes involved in cancer progression and inflammation, highlighting the therapeutic potential of such derivatives .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the connectivity of the methoxyphenyl, pyridine, and pyrazole moieties.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade compounds).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact molecular weight validation.
    Structural analogs in the literature emphasize the importance of cross-validating NMR peaks with computational predictions to resolve ambiguities in aromatic proton assignments .

How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?

Q. Advanced

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in urea-forming reactions.
  • Catalyst selection : Bases like triethylamine or DBU (1,8-diazabicycloundec-7-ene) improve reaction kinetics.
  • Temperature control : Lower temperatures (0–5°C) during exothermic steps reduce byproduct formation.
    For example, a study on similar pyridine-pyrazole ureas achieved a 78% yield by optimizing the molar ratio of reactants and using gradient HPLC for purification .

What strategies are employed to resolve contradictions in biological activity data across different assay systems?

Q. Advanced

  • Orthogonal assays : Combine biochemical (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) assays to confirm target engagement.
  • Buffer condition standardization : Variations in pH or ionic strength (e.g., Hank’s Balanced Salt Solution vs. DMEM) can alter activity; systematic testing identifies optimal conditions.
  • Negative controls : Use of selective inhibitors (e.g., mGluR5 antagonists for glutamate receptor studies) to validate specificity .

How does the substitution pattern on the pyridine and pyrazole rings influence the compound's binding affinity to target proteins?

Q. Advanced

  • Pyridine substitution : Electron-donating groups (e.g., methoxy) at the 3-position enhance π-π stacking with hydrophobic receptor pockets.
  • Pyrazole methylation : The 1-methyl group on the pyrazole reduces metabolic degradation, as seen in kinase inhibitor analogs.
    Structure-activity relationship (SAR) studies on related compounds show that replacing the pyridine with a pyrimidine ring decreases potency by 10-fold, highlighting the importance of ring electronics .

What computational methods are used to predict the pharmacokinetic properties of this urea derivative?

Q. Advanced

  • Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or GPCRs).
  • ADME prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism.
    For instance, analogs with logP >3.5 show improved membrane permeability but higher hepatotoxicity risks, necessitating balanced design .

What are the primary biological targets hypothesized for this compound based on structural analogs?

Q. Basic

  • Kinases : The pyridine-pyrazole core resembles ATP-competitive kinase inhibitors (e.g., JAK2 or EGFR inhibitors).
  • GPCRs : Urea derivatives are known allosteric modulators of metabotropic glutamate receptors (mGluR5) .
  • Epigenetic regulators : HDAC or BET bromodomain inhibition is plausible due to aromatic stacking motifs .

How do researchers validate target engagement and mechanism of action in cellular models?

Q. Advanced

  • Knockout/knockdown models : CRISPR-Cas9-mediated gene deletion to confirm dependency on the hypothesized target.
  • Fluorescence polarization assays : Measure displacement of labeled probes (e.g., fluorescent ATP analogs) in live cells.
  • Intracellular calcium (iCa²⁺) imaging : For GPCR targets, monitor iCa²⁺ flux using dyes like Fluo-4 .

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